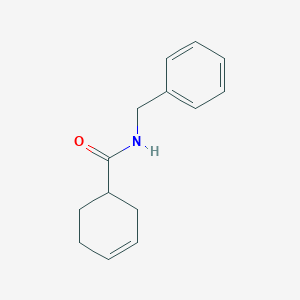

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide, also known as metolachlor, is a widely used herbicide that belongs to the chloroacetamide family. It is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, peanuts, and cotton. Metolachlor is a selective herbicide, which means it only affects certain types of plants and does not harm others. In

Applications De Recherche Scientifique

Metolachlor has been widely used in agriculture for over three decades, but its scientific research applications extend beyond herbicidal properties. It has been studied for its potential as a drug delivery system, as it can be formulated into nanoparticles that can encapsulate drugs and enhance their bioavailability. Metolachlor nanoparticles have also been investigated for their potential as a targeted cancer therapy, as they can selectively target cancer cells and release the drug payload.

Mécanisme D'action

Metolachlor works by inhibiting the growth of weeds through interference with the synthesis of fatty acids, which are essential for the growth and development of plants. It specifically targets the very long-chain fatty acid elongase (VLCFAE) enzyme, which is responsible for the elongation of fatty acids. By inhibiting VLCFAE, N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide disrupts the synthesis of fatty acids, leading to the death of the plant.

Biochemical and Physiological Effects:

Metolachlor has been shown to have low toxicity to mammals, birds, and aquatic organisms at recommended doses. However, it can have adverse effects on non-target organisms such as bees and earthworms. In humans, exposure to N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide can cause skin irritation, eye irritation, and respiratory problems. Long-term exposure to N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide has been associated with an increased risk of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Metolachlor is a widely used herbicide that is readily available and relatively inexpensive, making it a popular choice for lab experiments. Its selectivity for certain types of plants also makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to non-target organisms and its potential for environmental contamination should be taken into consideration when designing experiments.

Orientations Futures

There are several future directions for research on N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide. One area of interest is the development of more environmentally friendly herbicides that can replace N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide and other chloroacetamide herbicides. Another area of research is the development of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to understand the long-term effects of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide exposure on human health and the environment.

Méthodes De Synthèse

Metolachlor is synthesized by reacting 2-chloro-N-(2-ethyl-6-methylphenyl) acetamide with phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide. The synthesis method of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide has been extensively studied and optimized to ensure high yield and purity of the final product.

Propriétés

Nom du produit |

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide |

|---|---|

Formule moléculaire |

C17H19NO2 |

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C17H19NO2/c1-3-18(15-9-5-4-6-10-15)17(19)13-20-16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 |

Clé InChI |

BFLVDQKFVRPMMK-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC(=C2)C |

SMILES canonique |

CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC(=C2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)

![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)